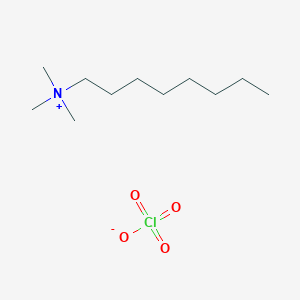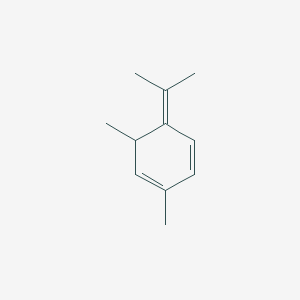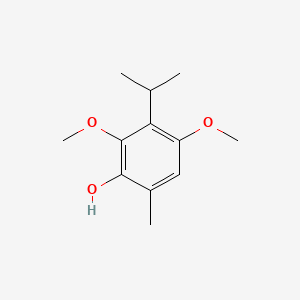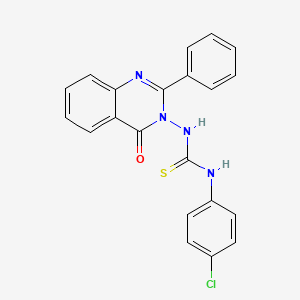![molecular formula C19H21N3S B14270615 N-Methyl-6-[5-(2-methylphenyl)-2-propyl-1,3-thiazol-4-yl]pyridin-2-amine CAS No. 151103-26-3](/img/structure/B14270615.png)
N-Methyl-6-[5-(2-methylphenyl)-2-propyl-1,3-thiazol-4-yl]pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-6-[5-(2-methylphenyl)-2-propyl-1,3-thiazol-4-yl]pyridin-2-amine is a complex organic compound characterized by its unique structure, which includes a pyridine ring, a thiazole ring, and various substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-6-[5-(2-methylphenyl)-2-propyl-1,3-thiazol-4-yl]pyridin-2-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Substitution Reactions:
Pyridine Ring Formation: The pyridine ring is often constructed via cyclization reactions involving appropriate precursors.
N-Methylation: The final step involves the methylation of the nitrogen atom on the pyridine ring, typically using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
化学反応の分析
Types of Reactions
N-Methyl-6-[5-(2-methylphenyl)-2-propyl-1,3-thiazol-4-yl]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, which may reduce the thiazole ring or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced thiazole derivatives.
科学的研究の応用
Chemistry
In chemistry, N-Methyl-6-[5-(2-methylphenyl)-2-propyl-1,3-thiazol-4-yl]pyridin-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structure suggests it may interact with specific enzymes or receptors, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its unique properties may make it suitable for applications in electronics, coatings, or polymers.
作用機序
The mechanism of action of N-Methyl-6-[5-(2-methylphenyl)-2-propyl-1,3-thiazol-4-yl]pyridin-2-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific biological context and the nature of the target.
類似化合物との比較
Similar Compounds
N-Methyl-4-(2-methylphenyl)-6-(4-methyl-1-piperazinyl)-3-pyridinamine: This compound shares a similar pyridine and phenyl structure but differs in the substituents on the thiazole ring.
N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine: Another compound with a pyridine ring and similar aromatic substituents, but with a pyrimidine ring instead of a thiazole ring.
Uniqueness
N-Methyl-6-[5-(2-methylphenyl)-2-propyl-1,3-thiazol-4-yl]pyridin-2-amine is unique due to its specific combination of a thiazole ring with a pyridine ring and the particular substituents attached to these rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
151103-26-3 |
|---|---|
分子式 |
C19H21N3S |
分子量 |
323.5 g/mol |
IUPAC名 |
N-methyl-6-[5-(2-methylphenyl)-2-propyl-1,3-thiazol-4-yl]pyridin-2-amine |
InChI |
InChI=1S/C19H21N3S/c1-4-8-17-22-18(15-11-7-12-16(20-3)21-15)19(23-17)14-10-6-5-9-13(14)2/h5-7,9-12H,4,8H2,1-3H3,(H,20,21) |
InChIキー |
QEMLOOPVVLUETE-UHFFFAOYSA-N |
正規SMILES |
CCCC1=NC(=C(S1)C2=CC=CC=C2C)C3=NC(=CC=C3)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(Furan-3-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B14270545.png)
![tert-Butyl(dimethyl)[(pent-1-en-3-yl)oxy]silane](/img/structure/B14270546.png)
![12-[4-(1-Hydroxyethyl)phenoxy]dodecyl 4-benzoylbenzoate](/img/structure/B14270548.png)
![Fluoreno[1,2-b]pyran](/img/structure/B14270555.png)




![Trimethyl[1-(2-methylcyclopent-1-en-1-yl)ethyl]silane](/img/structure/B14270594.png)
silane](/img/structure/B14270599.png)
![6-Oxa-1-azaspiro[4.5]decane-3-carboxylic acid, 1-methyl-, methyl ester, cis-(9CI)](/img/structure/B14270602.png)

![4-Chloro-2-[(2-methoxyphenyl)methyl]benzoic acid](/img/structure/B14270616.png)
